1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride

CAS No.: 1311314-94-9

Cat. No.: VC2936242

Molecular Formula: C10H18ClNO3

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311314-94-9 |

|---|---|

| Molecular Formula | C10H18ClNO3 |

| Molecular Weight | 235.71 g/mol |

| IUPAC Name | 1-morpholin-4-ylcyclopentane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H17NO3.ClH/c12-9(13)10(3-1-2-4-10)11-5-7-14-8-6-11;/h1-8H2,(H,12,13);1H |

| Standard InChI Key | KOXUPXSEWBXWBL-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C(=O)O)N2CCOCC2.Cl |

| Canonical SMILES | C1CCC(C1)(C(=O)O)N2CCOCC2.Cl |

Introduction

Chemical Structure and Properties

Basic Identification Parameters

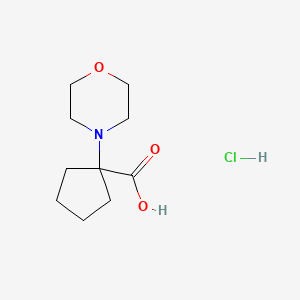

1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride is precisely identified through several chemical identifiers that enable researchers to distinguish it from related compounds. The compound has been assigned the CAS registry number 1311314-94-9, which serves as its unique identifier in chemical databases and literature. Its molecular structure consists of a cyclopentane ring with a quaternary carbon that bears both a carboxylic acid group and a morpholine substituent, with the entire molecule existing as a hydrochloride salt.

Table 1: Chemical Identification Parameters

| Parameter | Information |

|---|---|

| CAS Number | 1311314-94-9 |

| IUPAC Name | 1-morpholin-4-ylcyclopentane-1-carboxylic acid;hydrochloride |

| Molecular Formula | C10H18ClNO3 |

| Molecular Weight | 235.71 g/mol |

Structural Representations

Multiple notation systems exist to represent the chemical structure of this compound, each providing different levels of information about atomic connectivity and spatial arrangement. These representations are essential for chemical database searches, computational chemistry applications, and communication among researchers.

Table 2: Structural Notation Systems

| Representation Type | Notation |

|---|---|

| SMILES | C1CCC(C1)(C(=O)O)N2CCOCC2.Cl |

| Standard InChI | InChI=1S/C10H17NO3.ClH/c12-9(13)10(3-1-2-4-10)11-5-7-14-8-6-11;/h1-8H2,(H,12,13);1H |

| Standard InChIKey | KOXUPXSEWBXWBL-UHFFFAOYSA-N |

Synthesis and Production Methods

Industrial Production Considerations

For industrial or larger-scale production, the synthetic routes would likely be optimized for efficiency, yield, and cost-effectiveness. Companies specializing in custom synthesis of research chemicals typically offer this compound in various quantities. The industrial production would involve considerations of scalability, purification methods, quality control, and compliance with relevant regulatory standards for research chemicals. Specialized equipment for handling air-sensitive reagents or reactions may be necessary depending on the specific synthetic route employed.

Future Research Directions

Biological Activity Exploration

A significant opportunity exists for exploring the biological activity of 1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride. Future research could focus on screening this compound against various biological targets, including enzymes, receptors, and cellular processes relevant to disease states. Structure-activity relationship studies involving this compound and synthesized analogs could provide valuable insights into the influence of the cyclopentane-morpholine scaffold on biological activity.

Medicinal Chemistry Investigations

The compound's structural features make it a potential starting point for medicinal chemistry optimization campaigns. Modifications to the basic scaffold, such as substitutions on the cyclopentane ring or alterations to the carboxylic acid group, could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Computational studies predicting binding modes to potential targets could guide such structural modifications and accelerate the discovery of biologically active derivatives.

Analytical Method Development

Development of improved analytical methods for detecting and quantifying this compound and its metabolites in biological matrices would support any future biological or pharmacological studies. This might include development of HPLC, LC-MS, or other chromatographic methods optimized for this specific compound, which would be essential for pharmacokinetic studies if any biological activity is discovered.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume